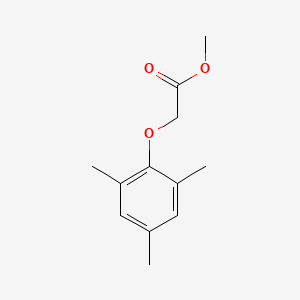
3-Ethylsulfonylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-エチルスルホニルプロプ-2-エン酸は、3-(エチルスルホニル)アクリル酸としても知られており、分子式C5H8O4S、分子量164.18 g/molの研究用化学物質です。この化合物は、プロペン酸骨格にエチルスルホニル基が結合した構造を特徴としており、有機合成において多用途なビルディングブロックとなります。
2. 製法
合成経路と反応条件
3-エチルスルホニルプロプ-2-エン酸の合成は、さまざまな方法で達成できます。一般的な方法の1つは、塩基性条件下でエチルスルホニルクロリドとプロペン酸を反応させる方法です。反応は通常、以下のように進行します。
反応物: エチルスルホニルクロリドとプロペン酸。
条件: 塩基性条件、通常は水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用します。
手順: エチルスルホニルクロリドを、適切な溶媒(例:ジクロロメタン)中のプロペン酸溶液に滴下し、発熱反応を制御するために低温を維持します。その後、混合物を数時間撹拌して反応を完了させます。
工業生産方法
3-エチルスルホニルプロプ-2-エン酸の工業生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。連続式反応器や自動化システムの使用により、生産工程の効率と収率を向上させることができます。さらに、温度、圧力、溶媒選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます .
3. 化学反応解析
反応の種類
3-エチルスルホニルプロプ-2-エン酸は、さまざまな化学反応を起こします。これには、以下が含まれます。
酸化: この化合物は、過酸化水素や過酸などの酸化剤を使用して、スルホン誘導体に変換できます。
還元: エチルスルホニル基の還元により、水素化リチウムアルミニウムなどの還元剤を使用して、対応するスルフィドが得られます。
置換: この化合物は、エチルスルホニル基が他の求核剤に置換される求核置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、過酸;通常、中程度の温度で水性または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム;ジエチルエーテルまたはテトラヒドロフランなどの無水溶媒中で行われます。
置換: アミンやチオールなどの求核剤;反応は、ジメチルホルムアミドまたはアセトニトリルなどの極性非プロトン性溶媒中で頻繁に行われます。
生成される主要な生成物
酸化: スルホン誘導体。
還元: スルフィド誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonylprop-2-enoic acid can be achieved through various methods. One common approach involves the reaction of ethylsulfonyl chloride with propenoic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethylsulfonyl chloride and propenoic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The ethylsulfonyl chloride is added dropwise to a solution of propenoic acid in an appropriate solvent (e.g., dichloromethane) while maintaining a low temperature to control the exothermic reaction. The mixture is then stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
3-Ethylsulfonylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ethylsulfonyl group can yield the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
3-エチルスルホニルプロプ-2-エン酸の作用機序には、特定の分子標的との相互作用が含まれます。エチルスルホニル基は求電子剤として作用し、生物系における求核剤との反応を促進できます。この相互作用により、標的分子との共有結合が形成され、その機能や活性が変化する可能性があります .
6. 類似の化合物との比較
類似の化合物
3-(メチルスルホニル)プロプ-2-エン酸: エチルスルホニル基ではなく、メチルスルホニル基を持つ同様の構造。
3-(フェニルスルホニル)プロプ-2-エン酸: フェニルスルホニル基が含まれ、異なる反応性と特性を示します。
3-(ブチルスルホニル)プロプ-2-エン酸: ブチルスルホニル基を特徴とし、立体障害と電子効果の変動を提供します。
独自性
3-エチルスルホニルプロプ-2-エン酸は、特定のエチルスルホニル基により、その類似体と比較して異なる反応性と特性を示すため、ユニークです。エチル基は、立体障害と電子効果のバランスを取り、さまざまな化学変換において汎用性の高い中間体となります .
類似化合物との比較
Similar Compounds
3-(Methylsulfonyl)prop-2-enoic acid: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(Phenylsulfonyl)prop-2-enoic acid: Contains a phenylsulfonyl group, offering different reactivity and properties.
3-(Butylsulfonyl)prop-2-enoic acid: Features a butylsulfonyl group, providing variations in steric and electronic effects.
Uniqueness
3-Ethylsulfonylprop-2-enoic acid is unique due to its specific ethylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical transformations .
特性
分子式 |
C5H8O4S |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
3-ethylsulfonylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7) |
InChIキー |
ILZDLDYFUFHBAS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


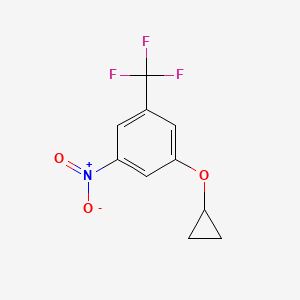
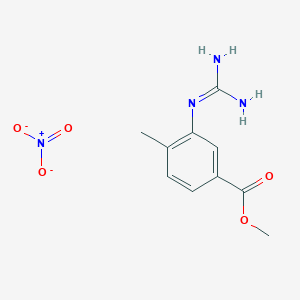
![(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722033.png)
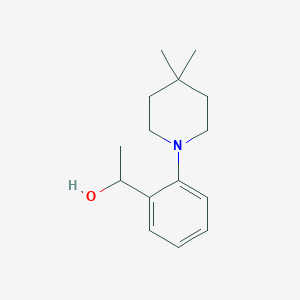

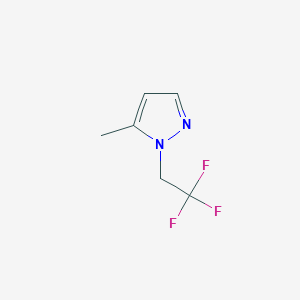
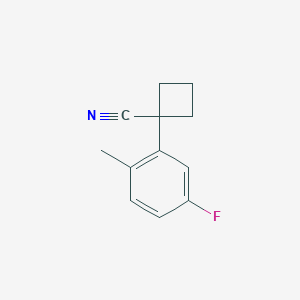

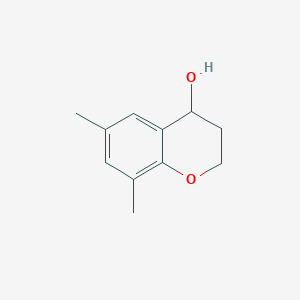

![(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722076.png)
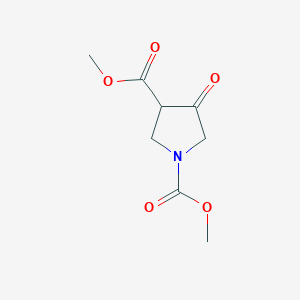
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
